molecular formula C14H17N3 B7362142 N,2-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]aniline

N,2-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]aniline

Cat. No.: B7362142
M. Wt: 227.30 g/mol
InChI Key: WAQCIRBYHMLLOL-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]aniline is an organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and an aniline moiety substituted with two methyl groups

Properties

IUPAC Name

N,2-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-6-4-5-7-14(11)17(3)9-13-8-12(2)15-10-16-13/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQCIRBYHMLLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C)CC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]aniline typically involves the reaction of 2,6-dimethylaniline with 6-methylpyrimidine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N,2-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring and the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

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